molecular formula C21H44ClNO2 B13900246 1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride

1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride

Cat. No.: B13900246
M. Wt: 378.0 g/mol
InChI Key: OBTLGDGOHFHYNH-UHFFFAOYSA-M
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Description

1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride is a chemical compound with a complex structure that includes a long hydrocarbon chain, hydroxyl groups, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride typically involves multiple steps. One common method includes the reaction of octadec-4-en-2-ol with trimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond in the hydrocarbon chain can be reduced to form a saturated compound.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as halides or hydroxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of personal care products and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, influencing signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide
  • N-(1,3-dihydroxyoctadec-4-en-2-yl)palmitamide
  • N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracosanamide

Uniqueness

1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride is unique due to its quaternary ammonium group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group, leading to different reactivity and applications.

Properties

IUPAC Name

1,3-dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTLGDGOHFHYNH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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